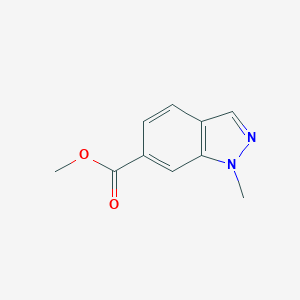

Methyl 1-methyl-1H-indazole-6-carboxylate

Description

Properties

IUPAC Name |

methyl 1-methylindazole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-12-9-5-7(10(13)14-2)3-4-8(9)6-11-12/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPHJVNKZUSDUDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)C(=O)OC)C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40626763 | |

| Record name | Methyl 1-methyl-1H-indazole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40626763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1007219-73-9 | |

| Record name | Methyl 1-methyl-1H-indazole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40626763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 1-methyl-1H-indazole-6-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism

An alternative route alkylates the indazole nitrogen in methyl 1H-indazole-6-carboxylate using iodomethane (CH₃I) under basic conditions. The base deprotonates the indazole NH, facilitating nucleophilic substitution.

Typical Conditions

-

Base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH)

-

Solvent : Dimethylformamide (DMF) or acetonitrile

Table 2. Alkylation Yield Variation with Base and Solvent

| Base | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|

| K₂CO₃ | DMF | 72 | 95 |

| NaH | Acetonitrile | 68 | 93 |

Purification Challenges

Alkylation often produces N7-methyl isomers , requiring chromatographic separation. This limits scalability compared to the annulation-methylation route.

Catalytic Approaches Adapted from Indazole Synthesis

Rhodium(III)-Promoted Double C–H Activation

Zhu et al.’s Rh(III)-catalyzed cross-coupling of aldehyde phenylhydrazones offers a route to 1H-indazoles. Introducing methyl and ester substituents via tailored substrates remains unexplored but theoretically viable.

Industrial-Scale Considerations

Solvent Selection and Waste Management

-

Annulation Route : N,N-Dimethylacetamide, though effective, poses disposal challenges due to high boiling point (165°C). Alternatives like 2-methyl-THF are being investigated for greener processing.

-

Alkylation Route : DMF’s reproductive toxicity necessitates substitution with cyclopentyl methyl ether (CPME) in newer protocols.

Cost Analysis

Table 3. Cost Comparison of Key Reagents (per kg of Product)

| Reagent | Annulation Route | Alkylation Route |

|---|---|---|

| Methyl Formate | $120 | N/A |

| Iodomethane | N/A | $450 |

| Palladium Catalyst | $0 (not used) | $300 (if adapted) |

Chemical Reactions Analysis

Types of Reactions

Methyl 1-methyl-1H-indazole-6-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated indazole derivatives.

Scientific Research Applications

Chemistry

Methyl 1-methyl-1H-indazole-6-carboxylate serves as a crucial building block in organic synthesis. Its structure allows for the creation of various derivatives that can be used in further chemical reactions, including oxidation, reduction, and electrophilic substitution .

Biology

The compound exhibits notable biological activities, making it valuable for studying biochemical pathways and mechanisms. It has been shown to interact with several receptors and enzymes, particularly as an inhibitor of tyrosine kinase, which plays a vital role in cell signaling pathways. This interaction can lead to significant changes in cellular processes such as proliferation and apoptosis .

Medicine

Due to its biological properties, Methyl 1-methyl-1H-indazole-6-carboxylate has potential therapeutic applications. It has been investigated for its anti-inflammatory and anticancer activities, showcasing the ability to inhibit cell growth through various mechanisms .

Case Study 1: Anti-Cancer Activity

A study explored the anti-cancer properties of Methyl 1-methyl-1H-indazole-6-carboxylate derivatives on different cancer cell lines. The results indicated that modifications at the 1-position significantly influenced the compound's inhibitory activity against tumor growth, suggesting a structure-activity relationship (SAR) that could be exploited for drug development .

Case Study 2: Enzyme Inhibition

Research demonstrated that Methyl 1-methyl-1H-indazole-6-carboxylate effectively inhibits specific enzymes involved in metabolic pathways. The inhibition of tyrosine kinase was particularly noted, leading to altered gene expression patterns in treated cells. This finding underscores the compound's potential as a therapeutic agent in diseases characterized by dysregulated signaling pathways .

Data Table: Comparison of Biological Activities

| Activity Type | Compound Used | Effect Observed |

|---|---|---|

| Anti-Cancer | Methyl 1-methyl-1H-indazole-6-carboxylate | Inhibition of cell proliferation |

| Enzyme Inhibition | Methyl 1-methyl-1H-indazole-6-carboxylate | Inhibition of tyrosine kinase |

| Anti-inflammatory | Various derivatives | Reduction of inflammatory markers |

Mechanism of Action

The mechanism of action of Methyl 1-methyl-1H-indazole-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Methyl 1-methyl-1H-indazole-6-carboxylate has several structural analogs, differing in substituent type, position, and functional groups. Below is a detailed comparison of these compounds:

Table 1: Structural and Physicochemical Comparison

Key Findings from Comparative Analysis

Substituent Effects on Reactivity: Electron-Withdrawing Groups (EWGs): Bromo (in 1045805-56-8) and chloro (in 885519-19-7) substituents enhance electrophilic substitution reactivity, making these analogs suitable for Suzuki-Miyaura coupling reactions .

Positional Isomerism :

- Shifting the carboxylate group from the 6-position (1007219-73-9) to the 5-position (1092351-82-0) alters the compound’s dipole moment and solubility profile. For example, 1092351-82-0 may exhibit lower aqueous solubility due to reduced polarity .

Functional Group Diversity: The amino group in 885518-56-9 enables hydrogen bonding, making it a candidate for targeting enzyme active sites in medicinal chemistry . The acetyl group in 2368870-45-3 increases lipophilicity (XlogP ~2.5 vs. 1.8 for 1007219-73-9), enhancing membrane permeability in biological assays .

Applications in Drug Discovery: Bromo and chloro analogs are frequently used as intermediates in the synthesis of kinase inhibitors and antiviral agents . Amino-substituted derivatives (e.g., 885518-56-9) serve as precursors for fluorescent tags or metal-chelating agents .

Biological Activity

Methyl 1-methyl-1H-indazole-6-carboxylate (MMICA) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological properties, mechanisms of action, and potential therapeutic applications of MMICA, supported by relevant data tables and research findings.

- Molecular Formula : CHNO

- Molecular Weight : 190.20 g/mol

- CAS Number : 1007219-73-9

- Melting Point : Approximately 142–144 °C

MMICA exhibits its biological effects primarily through interactions with various molecular targets. The following mechanisms have been identified:

- Enzyme Inhibition : MMICA has shown inhibitory activity against several enzymes, notably tyrosine kinases, which are critical in cell signaling pathways involved in proliferation and survival.

- Cell Signaling Modulation : The compound can modulate key signaling pathways, influencing gene expression and cellular metabolism. This modulation can lead to alterations in cell proliferation and apoptosis .

Anticancer Activity

Research indicates that MMICA possesses significant anticancer properties:

- Inhibition of Cancer Cell Proliferation : Studies have demonstrated that MMICA inhibits the growth of various cancer cell lines, suggesting its potential as a therapeutic agent in oncology .

- Mechanistic Insights : The compound's ability to interfere with tyrosine kinase activity has been linked to its anticancer effects, as these kinases play vital roles in cancer progression and metastasis.

Anti-inflammatory Effects

MMICA has also been investigated for its anti-inflammatory properties:

- Cytokine Modulation : It has been shown to reduce the production of pro-inflammatory cytokines, which are involved in chronic inflammatory diseases. This suggests potential applications in treating conditions characterized by inflammation .

Table 1: Summary of Biological Activities of MMICA

| Activity Type | Observations | References |

|---|---|---|

| Anticancer | Inhibits growth in multiple cancer cell lines | |

| Anti-inflammatory | Reduces pro-inflammatory cytokine levels | |

| Enzyme Inhibition | Inhibits tyrosine kinase activity |

Pharmacokinetics

Understanding the pharmacokinetics of MMICA is crucial for its development as a therapeutic agent:

- Solubility : MMICA is soluble in water, which may enhance its bioavailability when administered .

- Metabolic Stability : Preliminary studies suggest that MMICA has favorable metabolic stability, making it a promising candidate for further development .

Future Directions

The potential of MMICA extends beyond its current applications. Future research could focus on:

- Structure-Activity Relationship (SAR) : Investigating how modifications to the indazole structure affect biological activity could lead to more potent derivatives.

- Combination Therapies : Exploring the efficacy of MMICA in combination with other therapeutic agents may enhance its anticancer effects and reduce potential side effects.

Q & A

Basic Research Question

- 1H NMR : Distinctive signals for methyl groups (N1-methyl at δ 3.97–4.14 ppm) and aromatic protons (e.g., δ 8.17 ppm for H-7) confirm regiochemistry .

- Mass Spectrometry : ESI-MS ([M+H]+ = 191) validates molecular weight .

- DFT Calculations : Density-functional theory (e.g., B3LYP functional) predicts electronic properties and stabilizes reaction intermediates, aiding in mechanistic studies .

How can computational modeling resolve contradictions in reported biological activities across studies?

Advanced Research Question

Divergent biological activities (e.g., GPCR modulation vs. anticancer effects) may arise from off-target interactions or variable assay conditions. Molecular docking studies using crystal structures of target proteins (e.g., PDB entries for GPCRs) can identify binding modes. Pair these with free-energy perturbation (FEP) calculations to quantify binding affinities and reconcile discrepancies between in vitro and in vivo data .

What strategies improve crystallographic refinement of Methyl 1-methyl-1H-indazole-6-carboxylate derivatives?

Advanced Research Question

For X-ray crystallography:

- Use SHELXL for anisotropic displacement parameter refinement, particularly for methyl groups prone to thermal motion .

- Employ WinGX/ORTEP for visualizing anisotropic ellipsoids and validating hydrogen-bonding networks .

- Address twinning or disorder by testing multiple space groups (e.g., P21/c vs. P-1) during initial data processing .

How can researchers design experiments to differentiate between neurobiological and anticancer mechanisms?

Advanced Research Question

- Targeted Assays : Use siRNA knockdown of GPCRs (e.g., 5-HT6 or dopamine receptors) in neuronal models to isolate neurobiological effects .

- Cellular Profiling : Compare transcriptomic responses (RNA-seq) in cancer vs. neuronal cell lines exposed to the compound. Prioritize pathways like apoptosis (caspase-3 activation) or calcium signaling .

- Metabolite Tracking : LC-MS/MS analysis of intracellular metabolites (e.g., cAMP or ATP levels) can link activity to specific pathways .

What methodological pitfalls arise in stability studies under physiological conditions?

Advanced Research Question

- Hydrolysis Risk : The methyl ester group is susceptible to enzymatic cleavage (e.g., esterases). Use stability-indicating HPLC methods with simulated gastric fluid (pH 1.2) and phosphate buffer (pH 6.8) to quantify degradation .

- Photodegradation : UV-Vis spectroscopy under ICH Q1B guidelines identifies light-sensitive intermediates. Store samples in amber vials with desiccants .

How can regiochemical impurities impact pharmacological data interpretation?

Advanced Research Question

N2-methyl isomers (e.g., Methyl 2-methyl-2H-indazole-6-carboxylate) may exhibit altered bioactivity. Use preparative HPLC to isolate isomers and conduct parallel bioassays (e.g., IC50 comparisons in kinase inhibition assays). Purity thresholds (>95% by qNMR) are critical for reproducible dose-response curves .

What statistical approaches address variability in high-throughput screening (HTS) data?

Advanced Research Question

- Z’-Factor Analysis : Validate assay robustness by comparing positive/negative controls (e.g., Z’ > 0.5 indicates reliability) .

- Multivariate Regression : Identify confounding variables (e.g., solvent DMSO concentration) using partial least squares (PLS) models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.